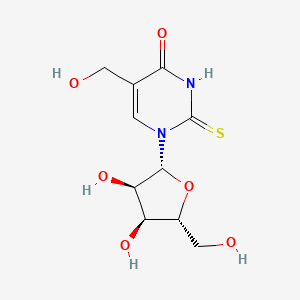

5-HydroxyMethyl-2-thiouridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O6S |

|---|---|

Molecular Weight |

290.30 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)-2-sulfanylidenepyrimidin-4-one |

InChI |

InChI=1S/C10H14N2O6S/c13-2-4-1-12(10(19)11-8(4)17)9-7(16)6(15)5(3-14)18-9/h1,5-7,9,13-16H,2-3H2,(H,11,17,19)/t5-,6-,7-,9-/m1/s1 |

InChI Key |

CXVAUSNJFDPWBH-JXOAFFINSA-N |

Isomeric SMILES |

C1=C(C(=O)NC(=S)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CO |

Canonical SMILES |

C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CO |

Origin of Product |

United States |

Biological Roles and Functional Significance of 5 Hydroxymethyl 2 Thiouridine and Its Derivatives

Crucial Role in Transfer RNA (tRNA) Function and Homeostasis

The presence of 5-substituted 2-thiouridines at the wobble position of tRNA is critical for maintaining translational homeostasis. These modifications are not merely decorative but are integral to the structural and functional integrity of the tRNA molecule, profoundly impacting the dynamics of protein synthesis.

Contribution to Translational Fidelity

Translational fidelity, the accuracy with which the genetic code is translated into a protein sequence, is paramount for cellular health. Derivatives of 5-methyl-2-thiouridine (B1588163) (xm5s2U) are key contributors to this fidelity. nih.gov By restricting the conformational flexibility of the anticodon, these modifications prevent misreading of codons. nih.gov The sulfur atom at the C2 position, in particular, helps to stabilize the pairing with adenosine (B11128) (A) in the third position of the codon, while the nature of the C5 substituent influences the recognition of guanosine (B1672433) (G). mdpi.comnih.gov The absence of these modifications can lead to ribosomal pausing, proteotoxic stress, and the aggregation of misfolded proteins, highlighting their importance in maintaining a healthy proteome. mdpi.com A complete knockout of these U34 modifications has been shown to be lethal in Saccharomyces cerevisiae. nih.gov

Prevention of Ribosome Frameshifting (+1 and +2)

Ribosomal frameshifting is a process where the ribosome shifts its reading frame, leading to the production of an aberrant protein. The modification of uridine (B1682114) 34 to a 5-substituted 2-thiouridine (B16713) (R5S2U34) plays a significant role in preserving the correct reading frame. nih.gov This modification helps to prevent both +1 and +2 ribosomal frameshifting events, thereby ensuring that the genetic message is read in the correct register from start to finish. nih.gov The structural constraints imposed by the modified nucleoside are thought to stabilize the codon-anticodon interaction, making it less likely for the ribosome to slip along the mRNA.

Impact on Specific tRNA Species and Their Decoding Properties

The distribution of 5-hydroxymethyl-2-thiouridine and its derivatives is not random; these modifications are found in specific tRNA isoacceptors, where they have a profound impact on their decoding capabilities.

tRNAGlu, tRNALys, and tRNAGln Specificity

Across different organisms and cellular compartments, derivatives of 5-methyl-2-thiouridine are consistently found in tRNAs specific for glutamic acid (Glu), lysine (B10760008) (Lys), and glutamine (Gln). nih.govresearchgate.net For instance, in the yeast Saccharomyces cerevisiae, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) is located at the wobble position of tRNAGlu, tRNALys, and tRNAGln. nih.gov In bacteria, 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U) and its derivatives are found in the same set of tRNAs. researchgate.netnih.gov Similarly, in mammalian mitochondria, 5-taurinomethyl-2-thiouridine (τm5s2U) modifies the wobble position of tRNAs for Lys, Glu, and Gln. nih.govnih.gov This remarkable specificity suggests a co-evolution of these modifications with the anticodons of these particular tRNAs to optimize their decoding function.

| Organism/Compartment | tRNA Species | Wobble Modification |

| Saccharomyces cerevisiae (cytosol) | tRNAGlu, tRNALys, tRNAGln | 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) |

| Bacteria | tRNAGln, tRNALys, tRNAGlu | 5-methylaminomethyl-2-thiouridine (mnm5s2U) and derivatives |

| Mammalian Mitochondria | tRNALys, tRNAGlu, tRNAGln | 5-taurinomethyl-2-thiouridine (τm5s2U) |

Decoding Preferences for NNG versus NNA Codons

The role of 5-substituted 2-thiouridines in decoding codons ending in G (NNG) versus those ending in A (NNA) is a subject of detailed research. Initially, it was believed that the 2-thio modification primarily enhanced pairing with adenosine (NNA codons) while restricting the wobble pairing with guanosine (NNG codons). nih.gov However, subsequent studies have revealed a more nuanced picture. nih.gov It is now understood that the substituent at the C5 position plays a crucial role in modulating the recognition of G in the third codon position. nih.gov Some findings indicate that anticodons containing 5-substituted 2-thiouridines, such as 5-methylaminomethyl-2-thiouridine (mnm5s2U) and 5-taurinomethyl-2-thiouridine (τm5s2U), can efficiently read both NNA and NNG codons. nih.gov In contrast, other research suggests that modifications like 5-methylaminomethyluridine (B1256275) (mnm5U), which lacks the 2-thio group, confer a preference for decoding NNG codons over NNA codons. nih.gov This indicates that the interplay between the C2 and C5 modifications is a key determinant of the precise decoding properties of the tRNA.

| Wobble Modification | Decoding Preference |

| 2-thiouridine (general) | Initially thought to favor NNA over NNG |

| 5-methylaminomethyl-2-thiouridine (mnm5s2U) | Promotes reading of both NNA and NNG codons |

| 5-taurinomethyl-2-thiouridine (τm5s2U) | Promotes reading of both NNA and NNG codons |

| 5-methylaminomethyluridine (mnm5U) | Confers preference for NNG over NNA codons |

Conservation and Distribution Across Biological Domains

The modification of uridine at the wobble position (position 34) of the transfer RNA (tRNA) anticodon is a universally conserved strategy across all three domains of life: Eukaryota, Prokaryota, and Archaea. Among these modifications, 5-substituted 2-thiouridines play a critical role in ensuring the accuracy and efficiency of protein synthesis. These molecules contain a sulfur atom in place of oxygen at the C2 position of the pyrimidine (B1678525) ring and a variety of substituents at the C5 position, the nature of which varies depending on the organism and the specific tRNA molecule. mdpi.com This widespread distribution underscores their fundamental importance in cellular function.

In eukaryotic organisms, sulfur-containing nucleosides are typically found at two key positions within the tRNA anticodon loop: positions 34 and 37. mdpi.compreprints.org Specifically, at the wobble position 34 of tRNAs for lysine, glutamic acid, and glutamine, the uridine is often modified to 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U) in the cytosol. mdpi.comnih.gov This modification is crucial for the proper decoding of mRNA codons during translation. nih.gov Within the mitochondria of mammals, a different derivative, 5-taurinomethyl-2-thiouridine (τm⁵s²U), is found at the wobble position of tRNAs for glutamine, glutamic acid, and lysine. mdpi.comnih.gov The presence of these specific modifications highlights the compartmentalized evolution of tRNA processing within eukaryotic cells.

Prokaryotic tRNAs also feature a range of 5-substituted 2-thiouridines at the wobble position. Common modifications in bacteria include 5-methylaminomethyl-2-thiouridine (mnm⁵s²U) and 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm⁵s²U). mdpi.com The presence of mnm⁵s²U is an important identity element for the correct aminoacylation of tRNAGlu in Escherichia coli and is required for specific codon recognition. nih.gov Furthermore, some thermophilic bacteria possess an additional modification, 5-methyl-2-thiouridine (m⁵s²U), at position 54 of the T-loop, which is thought to contribute to the thermal stability of the tRNA molecule. mdpi.compreprints.org

Similar to bacteria, archaeal tRNAs contain 5-methylaminomethyl-2-thiouridine (mnm⁵s²U) and 5-carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U) at position 34. mdpi.com The identification of mnm⁵s²U in four out of five studied species of Methanococcales, a lineage of methanogenic archaea, was notable as it was previously thought to be restricted to bacteria. nih.gov While post-transcriptional modifications in archaeal RNA are known to be phylogenetically distinct, the presence of these specific 2-thiouridine derivatives suggests a shared evolutionary pressure for precise codon recognition. nih.govnih.gov

Table 1: Distribution of 5-Substituted 2-Thiouridine Derivatives Across Biological Domains

| Modification | Abbreviation | Eukaryota | Prokaryota | Archaea |

|---|---|---|---|---|

| 5-methoxycarbonylmethyl-2-thiouridine | mcm⁵s²U | Cytosol mdpi.com | No | No |

| 5-taurinomethyl-2-thiouridine | τm⁵s²U | Mitochondria mdpi.com | No | No |

| 5-methylaminomethyl-2-thiouridine | mnm⁵s²U | No | Yes mdpi.comnih.gov | Yes mdpi.comnih.gov |

| 5-carboxymethylaminomethyl-2-thiouridine | cmnm⁵s²U | No | Yes mdpi.com | Yes mdpi.com |

Context-Specific Functions in Subcellular Compartments

Within human mitochondria, the modifications 5-taurinomethyluridine (τm⁵U) and 5-taurinomethyl-2-thiouridine (τm⁵s²U) are found at the wobble position of specific tRNAs. nih.govresearchgate.netnih.gov Specifically, τm⁵U is present in tRNALeu(UUR) and tRNATrp, while τm⁵s²U is found in tRNALys, tRNAGlu, and tRNAGln. nih.gov These hypermodified nucleosides play a critical role in translation by restricting the decoding of the third codon nucleotide to adenosine and guanosine, thereby ensuring the correct reading of U-ending codons. nih.govresearchgate.netnih.gov The taurine-containing side chain at the C5 position is considered essential for decoding G, while the 2-thio group enhances the rigidity of the anticodon structure, promoting accurate codon-anticodon pairing. nih.gov Pathogenic point mutations in the genes encoding mitochondrial tRNALeu(UUR) and tRNALys often result in the loss of these modifications, leading to severe mitochondrial dysfunction. nih.govresearchgate.net

Table 2: Mitochondrial tRNAs with Taurine-Containing Modifications and Associated Pathologies

| tRNA | Wobble Modification | Cognate Codons | Associated Diseases |

|---|---|---|---|

| hmt-tRNALeu(UUR) | 5-taurinomethyluridine (τm⁵U) | UUA, UUG | MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) nih.govresearchgate.net |

Cellular Consequences of Altered this compound Modification Status

The absence or alteration of 5-substituted 2-thiouridine modifications in tRNA has profound consequences for cellular function. A deficiency in these modifications, particularly in mitochondria, leads to defects in the translation of their respective codons and a subsequent disruption of protein biosynthesis. nih.gov This impairment of mitochondrial protein synthesis is a key factor in the pathology of diseases such as MELAS and MERRF. nih.govresearchgate.net

Furthermore, cells deficient in the antioxidant enzyme superoxide (B77818) dismutase 1 (Sod1) exhibit impaired formation of 2-thio-modified uridines like mcm⁵s²U. nih.gov This suggests that oxidative stress can directly impact tRNA modification pathways. Indeed, 5-substituted 2-thiouridines are susceptible to oxidative desulfurization, a process where the sulfur atom at the C2 position is removed. mdpi.compreprints.org This conversion alters the hydrogen bonding pattern of the nucleoside, which can impair the function of the tRNA and lead to inaccurate translation of the genetic code. mdpi.compreprints.org Such tRNA hypomodification can contribute to impaired proteostasis, a condition linked to various cellular stresses and diseases. nih.govmit.edu The loss of these modifications can also interfere with cellular signaling pathways, such as the TOR pathway, which is a central regulator of cell growth and metabolism. researchgate.net

Effects on Protein Synthesis and Gene Expression

The presence of 5-substituted 2-thiouridine derivatives at the wobble position of specific tRNAs is crucial for proper mRNA decoding and efficient protein synthesis. springernature.com These modifications are essential for modulating the decoding process during translation. springernature.com

Codon Recognition and Translational Fidelity

The primary role of these modifications is to fine-tune the codon-anticodon interaction. The R5S2U modification at the wobble position restricts the base-pairing capabilities of uridine. Specifically, it promotes Watson-Crick base pairing with adenosine (A) in the third position of an NNA codon and restricts "wobble" pairing with guanosine (G) in an NNG codon. mdpi.com This increased stringency in codon recognition is vital for preventing mistranslation and ensuring the correct amino acid is incorporated into the growing polypeptide chain. springernature.commdpi.com

The sulfur atom at the C2 position is a key structural element that contributes to this stability and fidelity. mdpi.com Studies on model RNA duplexes have shown that the presence of a 2-thiouridine (s2U) significantly increases the thermal stability of the duplex compared to an unmodified uridine. nih.gov This stabilizing effect is critical for the efficient binding of the aminoacylated tRNA to the ribosome's A-site and for promoting GTP hydrolysis, both of which are key steps in the elongation phase of translation. mdpi.com Furthermore, these modifications help maintain the correct reading frame, preventing +1 and +2 ribosomal frameshifting events that would lead to non-functional proteins. mdpi.com

Derivatives and Their Specific Roles

The substituent at the C5 position varies between organisms and cellular compartments, leading to a range of derivatives with specific functions. In eukaryotes, 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) is found in the wobble position of tRNAs for Lysine, Glutamine, and Glutamic acid. mdpi.comnih.gov In human mitochondria, 5-taurinomethyl-2-thiouridine (τm5s2U) is present in tRNAs for Lysine, Glutamine, Glutamic acid, Leucine, and Tryptophan. nih.gov The absence of these modifications due to genetic mutations can lead to translational defects and disrupt protein biosynthesis. nih.gov In bacteria, derivatives such as 5-methylaminomethyl-2-thiouridine (mnm5s2U) are found. nih.gov

The following table summarizes the effects of key derivatives on protein synthesis.

| Derivative | Typical Location | Organism/Compartment | Effect on Protein Synthesis | Reference |

|---|---|---|---|---|

| 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) | tRNALys, tRNAGln, tRNAGlu (Wobble Position) | Eukaryotic Cytosol | Restricts wobble pairing with G, ensuring accurate decoding of NNA codons; enhances translation efficiency. | springernature.commdpi.com |

| 5-taurinomethyl-2-thiouridine (τm5s2U) | tRNALys, tRNAGln, tRNAGlu, tRNALeu, tRNATrp (Wobble Position) | Human Mitochondria | Critical for decoding NNA and NNG codons; absence leads to severe translational defects. | nih.gov |

| 5-methylaminomethyl-2-thiouridine (mnm5s2U) | tRNA (Wobble Position) | Bacteria | Influences decoding properties during translation by modifying the wobble uridine. | nih.gov |

Link to Cellular Growth and Metabolism

The integrity of protein synthesis is inextricably linked to cellular growth, proliferation, and metabolic regulation. By ensuring the efficiency and fidelity of mRNA translation, 5-substituted 2-thiouridine modifications are crucial for maintaining normal cellular function and organismal development. nih.gov

Deficiencies in these tRNA modifications have been directly linked to severe cellular and metabolic disorders. A prominent example is found in human mitochondria, where mutations in mitochondrial tRNA genes can lead to the loss of the τm5s2U modification. nih.gov This loss impairs the translation of mitochondrial-encoded proteins, which are essential components of the electron transport chain responsible for cellular respiration. The resulting disruption in protein biosynthesis is a key factor in severe mitochondrial diseases such as MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) and MERRF (Myoclonic Epilepsy with Ragged-Red Fibers). nih.gov

Oxidative stress can also impact these modifications. Studies have shown that under conditions of oxidative stress, 5-substituted 2-thiouridines in tRNA can undergo desulfurization, where the sulfur atom at the C2 position is removed. mdpi.compreprints.orgnih.gov This chemical alteration can impair the function of the tRNA, leading to altered translation of genetic information and potentially contributing to cellular dysfunction. mdpi.compreprints.orgnih.gov The conversion changes the hydrogen bonding pattern of the nucleoside, which can significantly alter its base-pairing properties and disrupt the codon-anticodon interaction. mdpi.com

The following table outlines the consequences of deficient 2-thiouridylation on cellular processes.

| Condition | Affected Modification | Cellular Consequence | Associated Phenotype/Disease | Reference |

|---|---|---|---|---|

| Mutations in mitochondrial tRNA genes | 5-taurinomethyl-2-thiouridine (τm5s2U) | Translational defects of mitochondrial-encoded proteins, disruption of protein biosynthesis. | Mitochondrial diseases (MELAS, MERRF). | nih.gov |

| Oxidative Stress | 5-substituted 2-thiouridines (e.g., mcm5s2U) | Oxidative desulfurization of the tRNA modification, leading to impaired tRNA function and altered translation. | General cellular dysfunction. | mdpi.compreprints.org |

Biosynthesis and Enzymatic Modification Pathways of 5 Hydroxymethyl 2 Thiouridine Derivatives

Overview of Post-Transcriptional Uridine (B1682114) Modification Cascade

The journey from a simple uridine residue to a complexly modified nucleoside like 5-hydroxymethyl-2-thiouridine involves a cascade of sequential enzymatic reactions. nih.gov These modifications are not isolated events but are often interdependent, with one modification serving as a prerequisite for the next. nih.gov The modifications at the wobble uridine are crucial for maintaining the structural integrity of the tRNA and for precise codon-anticodon pairing during translation. researchgate.netmdpi.com The pathway to this compound derivatives begins with modifications at the C5 position of the uridine base, followed by the addition of a thio-group at the C2 position.

The initial modifications create a 5-substituted uridine, which can then undergo thiolation. The order of these events can vary, but the interplay between the different modifying enzymes is tightly regulated. These modifications are not merely decorative; they have profound functional consequences, influencing tRNA stability, decoding properties, and even cellular stress responses. researchgate.net

Key Enzymes and Enzyme Complexes Involved in 5-Substitution

A suite of highly specialized enzymes and enzyme complexes is responsible for the precise chemical transformations required to synthesize this compound derivatives. Each enzyme or complex plays a distinct role in this intricate biosynthetic pathway.

In eukaryotes, the formation of the 5-methoxycarbonylmethyluridine (mcm⁵U) modification is a key step. This reaction is catalyzed by the Trm9-Trm112 complex. nih.govnih.gov Trm9 is the catalytic methyltransferase subunit, while Trm112 acts as an essential activating platform. nih.govnih.gov Trm112 is a small zinc-binding protein that interacts with and activates several other methyltransferases involved in the modification of tRNA, rRNA, and translation termination factors. nih.govnih.gov

The Trm9-Trm112 complex utilizes S-adenosylmethionine (SAM) as a methyl group donor to convert 5-carboxymethyluridine (cm⁵U) to mcm⁵U. This modification is found at the wobble position of several tRNAs, including those for arginine, glutamic acid, glycine, lysine (B10760008), and glutamine, and is important for translational fidelity. yeastgenome.org The activity of this complex is a prerequisite for subsequent hydroxylation and thiolation steps in the formation of more complex uridine derivatives. nih.gov

| Enzyme/Complex | Function | Substrate | Product | Organism(s) |

| Trm9-Trm112 | Methyltransferase | 5-carboxymethyluridine (cm⁵U) in tRNA | 5-methoxycarbonylmethyluridine (mcm⁵U) in tRNA | Eukaryotes |

In bacteria, the initial C5 modification of uridine is often carried out by the MnmEG complex. This heterotetrameric complex, composed of the MnmE and MnmG proteins, catalyzes the addition of an aminomethyl (nm) or carboxymethylaminomethyl (cmnm) group to the wobble uridine. nih.govresearchgate.net MnmE is a GTPase, and MnmG is a FAD-dependent enzyme. nih.gov The MnmEG complex can utilize either ammonium or glycine as a substrate to produce nm⁵U or cmnm⁵U, respectively. nih.gov

Following the action of MnmEG, in some bacteria, the MnmC enzyme can further modify the cmnm⁵ group to a methylaminomethyl (mnm⁵) group. MnmC is a bifunctional enzyme with two distinct domains. While not explicitly named MnmM in all organisms, MnmC can possess methyltransferase activity analogous to MnmM. The activities of MnmEG and subsequent modifying enzymes are crucial for the proper decoding of specific codons. nih.govresearchgate.net

| Enzyme/Complex | Function | Substrate(s) | Product(s) | Organism(s) |

| MnmEG | Aminomethylation/Carboxymethylaminomethylation | Uridine in tRNA, Ammonium/Glycine | 5-aminomethyluridine (nm⁵U) / 5-carboxymethylaminomethyluridine (cmnm⁵U) in tRNA | Bacteria |

| MnmC (MnmM-like activity) | Methylation | 5-carboxymethylaminomethyluridine (cmnm⁵U) in tRNA | 5-methylaminomethyluridine (B1256275) (mnm⁵U) in tRNA | Bacteria |

The hydroxylation of the 5-methoxycarbonylmethyl side chain is a critical step in the formation of this compound derivatives in mammals. This reaction is catalyzed by the bifunctional enzyme ALKBH8. rsc.org ALKBH8 possesses both an N-terminal dioxygenase domain and a C-terminal methyltransferase domain. nih.govrsc.org The methyltransferase domain, which is homologous to the yeast Trm9, is responsible for the formation of mcm⁵U. nih.govnih.gov

The dioxygenase domain of ALKBH8, which belongs to the AlkB family of iron and 2-oxoglutarate-dependent oxygenases, catalyzes the stereospecific hydroxylation of mcm⁵U to form (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm⁵U). rsc.orguniprot.org This hydroxylation activity is specific for certain tRNAs, such as tRNA(Gly)(UCC). rsc.org The activity of the methyltransferase domain of ALKBH8 is a prerequisite for the subsequent hydroxylation by its own dioxygenase domain. nih.gov

| Enzyme | Function | Substrate | Product | Organism(s) |

| ALKBH8 (Methyltransferase domain) | Methyltransferase | 5-carboxymethyluridine (cm⁵U) in tRNA | 5-methoxycarbonylmethyluridine (mcm⁵U) in tRNA | Mammals, Plants |

| ALKBH8 (Dioxygenase domain) | Hydroxylation | 5-methoxycarbonylmethyluridine (mcm⁵U) in tRNA | (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm⁵U) in tRNA | Mammals, Plants |

The final step in the biosynthesis of 2-thiouridine (B16713) derivatives is the installation of a sulfur atom at the C2 position of the uridine ring. This 2-thiolation reaction is catalyzed by the Ncs2-Ncs6 thiolase complex in yeast. oup.comoup.com Ncs6 is the catalytic subunit with a cysteine desulfurase activity, while Ncs2, although homologous, has lost its enzymatic function and likely serves as a structural scaffold or aids in substrate specificity. oup.comoup.com The formation of the mcm⁵s²U modification is dependent on the prior formation of the mcm⁵U side chain. oup.com The 2-thio modification is known to restrict the wobble capabilities of the uridine, ensuring accurate codon recognition. frenoy.eu

| Enzyme/Complex | Function | Substrate | Product | Organism(s) |

| Ncs2-Ncs6 | 2-thiolation | 5-substituted uridine in tRNA | 5-substituted 2-thiouridine in tRNA | Yeast |

Substrate Recognition and Catalytic Mechanisms of Modifying Enzymes

The remarkable specificity of tRNA modifying enzymes is crucial for ensuring that modifications are introduced at the correct nucleotide in the correct tRNA species. These enzymes employ a variety of strategies for substrate recognition, often involving a combination of sequence-specific and structure-specific interactions. researchgate.netnih.gov

Many tRNA modifying enzymes recognize conserved structural features of tRNA, such as the L-shaped tertiary structure and the TΨC loop. nih.gov However, for modifications in the anticodon loop, recognition of the anticodon stem-loop (ASL) is often a key determinant of specificity. nih.gov Some enzymes exhibit a high degree of specificity, modifying only a single tRNA species, while others can act on a subset of tRNAs that share common features. researchgate.net

The catalytic mechanisms of these enzymes are diverse. Methyltransferases like Trm9 and the methyltransferase domain of ALKBH8 utilize S-adenosylmethionine as a cofactor to transfer a methyl group to their substrate. rsc.orgovid.com Dioxygenases, such as the AlkB domain of ALKBH8, employ a non-heme iron center and 2-oxoglutarate to catalyze hydroxylation reactions. rsc.org Thiolases like the Ncs2-Ncs6 complex facilitate the transfer of sulfur, a process that is often linked to cysteine desulfurase activity. oup.com

In many cases, the binding of the tRNA substrate induces conformational changes in the enzyme, a process known as induced fit, which is essential for catalysis. nih.gov Furthermore, the formation of heterodimeric or heteromultimeric complexes, such as Trm9-Trm112 and MnmEG, can enhance substrate specificity and catalytic efficiency. frontiersin.org The intricate interplay of these recognition and catalytic mechanisms ensures the precise and efficient modification of tRNA, which is fundamental to the fidelity of protein synthesis.

Molecular Interactions between Enzymes and tRNA Substrates

The interaction between tRNA-modifying enzymes and their tRNA substrates is a highly dynamic process involving precise molecular recognition. Structural studies have revealed that both the enzyme and the tRNA can undergo conformational changes upon binding to facilitate the modification reaction. For example, in the case of the E. coli enzyme CmoM, which methylates a modified uridine at the wobble position, the hypomodified uracil (B121893) base is flipped out from its normal stacked position within the tRNA structure researchgate.netnih.gov. This base flipping allows the target nucleotide to enter the enzyme's active site for modification researchgate.netnih.gov.

Precursors and Intermediate States in the Biosynthetic Route

The biosynthesis of this compound derivatives is a multi-step process that involves several precursor molecules and intermediate states. The initial step in the formation of 2-thiouridine at the wobble position is the thiolation of uridine, a reaction that requires a sulfur donor. In many bacteria, the biosynthesis of 2-thiouridine derivatives begins with the formation of 2-thiouridine (s²U) itself. This process is catalyzed by enzymes like MnmA in E. coli, which utilizes L-cysteine as the initial sulfur source nih.govresearchgate.net. The cysteine desulfurase IscS is required to mobilize the sulfur from cysteine nih.govresearchgate.net.

Following the initial thiolation, further modifications occur at the C5 position of the uridine base. Depending on the organism and the specific tRNA, a variety of groups can be added. In the pathway leading to 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U) in bacteria, intermediates such as 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm⁵s²U) and 5-aminomethyl-2-thiouridine (nm⁵s²U) are formed researchgate.netnih.govnih.gov. The conversion of cmnm⁵(s²)U to nm⁵(s²)U and its subsequent methylation to mnm⁵(s²)U is carried out by the bifunctional enzyme MnmC in Gram-negative bacteria like E. coli researchgate.netnih.govnih.gov. In organisms that lack MnmC, other enzymes such as MnmM perform the final methylation step researchgate.netnih.govnih.gov.

The chemical synthesis of related compounds, such as 5-taurinomethyl-2-thiouridine, has utilized this compound derivatives as starting materials, highlighting the role of the hydroxymethyl group as a potential precursor or intermediate in certain synthetic or biological pathways nih.gov.

Comparative Analysis of Biosynthetic Pathways Across Organisms

While the presence of 2-thiouridine derivatives in tRNA is conserved across many forms of life, the specific biosynthetic pathways and the enzymes involved can differ significantly between organisms and even between different cellular compartments within the same organism.

A notable distinction in the biosynthesis of 2-thiouridine exists between the cytoplasm and mitochondria of eukaryotic cells. In yeast, the thiolation of cytoplasmic tRNAs is dependent on an iron-sulfur (Fe-S) cluster assembly machinery frontiersin.org. In contrast, the mitochondrial pathway for 2-thiouridine formation is independent of this Fe-S cluster formation frontiersin.org. This indicates that distinct sets of enzymes and mechanisms are employed in these two cellular compartments.

Furthermore, the modification patterns of cytoplasmic and mitochondrial tRNAs can differ in response to environmental conditions. For example, in Saccharomyces cerevisiae, at elevated temperatures, the cytoplasmic tRNAs tGlu(UUC), tGln(UUG), and tLys(UUU) all show differential modification, whereas in mitochondria, only tLys(UUU) was found to be hypomodified under similar conditions nih.gov. This disparity is attributed to the distinct modification pathways in the two compartments nih.gov. In some organisms, like Trypanosoma brucei, the mitochondrial cysteine desulfurase TbNfs is surprisingly essential for the thiolation of both mitochondrial and cytosolic tRNAs, despite its exclusive mitochondrial localization nih.gov.

For example, the biosynthesis of 2-thiouridine in cytosolic tRNA in eukaryotes utilizes a protein-thiocarboxylate as an intermediate sulfur donor, a pathway that is functionally and evolutionarily related to the ubiquitin-like post-translational modification system frontiersin.org. In bacteria, the MnmA family of enzymes is central to 2-thiolation researchgate.net. The catalytic domain of TtuA, another tRNA 2-thiolation enzyme, shows higher structural similarity to a different tRNA modification enzyme, TilS, than to MnmA, suggesting a case of convergent evolution where different protein scaffolds have been adapted for the same biochemical function frontiersin.org.

The evolutionary history of these enzymes is complex, with evidence of both conservation and diversification. The study of tRNA modification enzymes across different species provides insights into the evolution of substrate specificity and the adaptation of translational machinery to different cellular environments nih.gov.

Regulation of this compound Modification Levels

The levels of 2-thiouridine modifications in tRNA are not static but are dynamically regulated in response to various cellular and environmental signals. This regulation allows cells to fine-tune their translational machinery to adapt to changing conditions.

Temperature is another critical factor that can influence the levels of tRNA thiolation. In some yeast species, exposure to elevated temperatures leads to a decrease in the 2-thiolation of uridine at position 34 scispace.com. This effect appears to be due to the temperature sensitivity of the URM1 pathway, which is involved in thiolation scispace.com. The loss of thiolation at high temperatures is thought to occur through the dilution of modified tRNA with newly transcribed, unmodified tRNA, rather than through an active removal process scispace.com.

Furthermore, oxidative stress can also impact the stability of 2-thiouridine modifications. Studies have shown that 5-substituted 2-thiouridines can be oxidatively desulfurized in cells experiencing oxidative stress, leading to the formation of uridine or 4-pyrimidinone nucleoside derivatives mdpi.compreprints.org. This damage can impair tRNA function and alter the translation of genetic information mdpi.compreprints.org.

Response to Cellular Stress Conditions

The modification of transfer RNA (tRNA), particularly at the wobble position, is a critical mechanism for regulating translation and responding to cellular stress. Derivatives of this compound, which are found at the wobble position of certain tRNAs, are particularly susceptible to changes under conditions of oxidative stress. This response primarily involves the oxidative desulfuration of the 2-thiouridine moiety, which has significant implications for tRNA structure and function.

Under conditions of oxidative stress, where there is an excess of reactive oxygen species (ROS), tRNA molecules can be chemically altered. nih.gov The 2-thio group of 5-substituted 2-thiouridines (R5S2U) is a primary target for oxidative attack. nih.gov Research conducted on various eukaryotic cells, including baker's yeast, human cancer cells, and modified HEK293 cells with compromised antioxidant systems, has demonstrated that these modifications are vulnerable to oxidative damage. mdpi.comnih.gov

The principal reaction observed is the oxidative desulfuration of the 2-thiouridine base. mdpi.comnih.gov This process involves the removal of the sulfur atom from the C2 position of the uracil ring. Studies have identified two main products resulting from this reaction: a 4-pyrimidinone nucleoside derivative (H2U) and a uridine derivative (U). mdpi.compreprints.orgpreprints.org For instance, the wobble nucleoside 5-methylcarboxymethyl-2-thiouridine (mcm5S2U) is converted to 5-methylcarboxymethyl-4-pyrimidinone riboside (mcm5H2U) and 5-methylcarboxymethyluridine (mcm5U) when cells are exposed to stressors. mdpi.comnih.gov

The induction of this desulfuration process has been observed following exposure to various oxidizing agents, as detailed in the table below.

| Stressor | Cell Type(s) | Observed Effect on 5-substituted 2-thiouridines | Reference(s) |

| Hydrogen Peroxide (H₂O₂) | Eukaryotic cells (yeast, human cancer cells, HEK293) | Decrease in mcm5S2U levels; appearance of desulfuration products mcm5H2U and mcm5U. The most significant changes occurred within 2-4 hours of exposure. | mdpi.compreprints.orgpreprints.org |

| Sodium Arsenite (NaAsO₂) | Eukaryotic cells | Detection of desulfuration products, including cm5H2U, which was not present in untreated cells. | mdpi.compreprints.org |

| Sodium Hypochlorite (NaClO) | Eukaryotic cells | Detection of desulfuration products, including cm5H2U. | mdpi.compreprints.org |

The consequences of this oxidative damage are significant for protein translation. The 2-thio modification is crucial for maintaining the structural integrity of the tRNA anticodon loop and ensuring accurate codon recognition. nih.gov Its removal to form H2U or U derivatives alters the hydrogen bonding pattern and the conformational properties of the nucleoside. preprints.org This change can disturb the codon-anticodon interaction, potentially impairing the function of tRNAs and altering the fidelity and efficiency of translating genetic information. nih.govmdpi.com

Furthermore, evidence suggests that oxidative stress may also disrupt the enzymatic biosynthesis pathway for these modifications. mdpi.comnih.gov The detection of immature modification products, such as 5-carboxymethyl-2-thiouridine (cm5S2U) and its desulfurated form (cm5H2U), in stressed cells points to a potential disruption in the enzymatic steps that modify the C5 position of the uridine base. mdpi.comnih.govpreprints.org This indicates that cellular stress not only damages existing tRNA modifications but may also interfere with their creation.

Molecular Mechanisms and Structural Basis of 5 Hydroxymethyl 2 Thiouridine Function

Conformational Influence on tRNA Structure and Dynamics

The presence of modified nucleosides is crucial for maintaining the specific three-dimensional structure of tRNA, which is essential for its function. Modifications in the core region of tRNA, located within the D and TΨC arms, are known to improve and stabilize the tertiary L-shape structure of the molecule, maintaining a balance between flexibility and stability. Similarly, modifications within the anticodon loop, such as 5-substituted-2-thiouridines, impart distinct conformational properties that are vital for the decoding process.

| Modification Position | General Function | Specific Example | Observed Effect |

| Core Region (D/TΨC arms) | Improve and stabilize tRNA tertiary structure. | m⁵s²U54 in thermophiles | Increases tRNA melting temperature. |

| Anticodon Loop | Fine-tune decoding and structure. | 5-substituted 2-thiouridines | Modulate anticodon loop conformation. |

The conformation of the anticodon loop is a critical determinant of decoding accuracy. The 2-thio modification at the wobble position is a key factor in pre-organizing the anticodon into a rigid, A-form helical structure, which is optimal for codon recognition. This rigidity stems from the steric clash between the bulky 2-thiocarbonyl group and the 2'-hydroxyl of the ribose, which strongly favors a C3'-endo sugar pucker conformation over the more flexible C2'-endo form.

The substituent at the C5 position further modulates the loop's dynamics. Modifications such as the 5-methylaminomethyl (mnm⁵) group have been shown to decrease the flexibility of the anticodon loop. This combined effect of the 2-thio group and the C5-substituent induces a more ordered A-RNA-like structure, which is crucial for maintaining the correct reading frame and enhancing translational efficiency. Therefore, 5-Hydroxymethyl-2-thiouridine is expected to confer significant conformational rigidity to the anticodon loop, restricting its flexibility and ensuring a stable structure for codon interaction.

Table 1: Conformational Effects of 2-Thiouridine (B16713) Modifications An interactive table detailing the structural impact of 2-thiouridine and its derivatives on tRNA.

| Feature | Unmodified Uridine (B1682114) | 2-Thiouridine (s²U) | 5-Substituted 2-Thiouridine (R⁵s²U) |

| Preferred Sugar Pucker | C2'-endo / C3'-endo mix | C3'-endo | C3'-endo |

| Anticodon Loop Flexibility | High | Reduced | Further Reduced |

| Overall Conformation | Flexible | More ordered, A-RNA like | Pre-organized A-form structure |

The stability of the anticodon loop's A-form helix is heavily dependent on base stacking interactions. Molecular dynamics simulations have revealed that the presence of a 2-thiouridine significantly enhances the stacking between successive bases in the anticodon region when compared to an unmodified uridine. This improved stacking is a direct consequence of the conformationally rigid C3'-endo sugar pucker induced by the 2-thio group.

Studies on related hypermodified nucleosides, such as 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U), confirm this principle, showing that these modifications result in the stabilization of the stacking of nearby bases. This enhanced stacking ensures that the anticodon bases are properly oriented for interaction with the mRNA codon on the ribosome. While direct crystallographic data for this compound is limited, the combined evidence strongly suggests its crucial role in promoting robust base stacking within the anticodon loop, thereby maintaining the structural integrity required for high-fidelity translation.

Decoding Mechanisms at the Wobble Position

Located at the first position of the tRNA anticodon (position 34), this compound (ho⁵S²U) plays a critical role in the accurate and efficient translation of the genetic code. This position, known as the "wobble" position, allows for non-canonical base pairing with the third nucleotide of the mRNA codon, enabling a single tRNA to recognize multiple synonymous codons. The specific chemical modifications to the uridine base at this position, namely the 2-thio and 5-hydroxymethyl groups, fine-tune these interactions to ensure translational fidelity. nih.govmdpi.com

The presence of a sulfur atom at the C2 position of the uridine ring in ho⁵S²U is a key determinant of its decoding properties. This modification pre-structures the anticodon loop and preferentially facilitates a standard Watson-Crick base pair with adenosine (B11128) (A) in the third position of NNA codons (where N is any nucleotide). mdpi.compreprints.org

Conversely, the 2-thio modification restricts the formation of a canonical wobble base pair with guanosine (B1672433) (G). mdpi.compreprints.org The structural basis for this restriction lies in the nature of the hydrogen bonding between the bases. In a standard U-G wobble pair, two hydrogen bonds are formed. However, with 2-thiouridine, the sulfur atom at position 2 is a less effective hydrogen bond acceptor for the N1H donor of guanine (B1146940) compared to the oxygen atom in unmodified uridine. nih.gov This weaker interaction makes the ho⁵S²U-G wobble pair less stable and less likely to form, thereby reducing the misreading of NNG codons. nih.gov

Despite this restriction, biological studies indicate that tRNAs containing 5-substituted 2-thiouridines can and do recognize G-ending codons, suggesting that an alternative pairing mechanism, possibly involving minor tautomeric forms or ribosome-induced conformational changes, allows for this interaction. nih.govmdpi.com The dual capacity to strongly bind 'A' while selectively and weakly binding 'G' is crucial for maintaining the reading frame and ensuring the correct amino acid is incorporated into the growing polypeptide chain. nih.govresearchgate.net

| Pairing Interaction | Paired Base (Codon) | Pairing Type | Relative Stability | Functional Consequence |

|---|---|---|---|---|

| ho⁵S²U₃₄ : A₃ | Adenosine (A) | Watson-Crick | Favored / High | Efficient decoding of NNA codons |

| ho⁵S²U₃₄ : G₃ | Guanosine (G) | Wobble (restricted) | Disfavored / Low | Prevents misreading of NNG codons, enhances fidelity |

Like other nucleobases, 2-thiouracil, the core of ho⁵S²U, can exist in different isomeric forms called tautomers, which are in equilibrium. The most common forms involve keto-enol (or lactam-lactim) and thione-thiol tautomerism. sciengpub.irvedantu.comwisdomlib.org The diketo-thione form is calculated to be the most stable and predominant tautomer in both the gas phase and in solution. nih.gov This stability is essential for the primary decoding function described above.

However, the molecule can transiently shift to less stable tautomeric forms, such as the enol-thione or keto-thiol (lactim) forms. sciengpub.irnih.gov While rare, these tautomeric shifts have significant functional implications because they alter the hydrogen bond donor and acceptor patterns of the nucleobase. nih.govyoutube.com A shift from the standard keto form to a rare enol tautomer could change the base's pairing properties, potentially allowing it to form non-canonical pairs.

It has been proposed that the recognition of guanosine (G) at the 3'-end of NNG codons by 2-thiouridine-containing tRNAs may be realized through an alternative base pairing that employs one of these minor, less stable tautomeric forms. nih.gov Such a transient tautomeric shift could present a different hydrogen bonding face to the incoming guanine, allowing for a stable interaction within the constraints of the ribosome's A-site. This mechanism would allow a single tRNA to decode both NNA and NNG codons while still maintaining high fidelity, as the energetically preferred tautomer strongly favors pairing with A.

| Tautomeric Form | Relative Stability | Potential Pairing Partner | Functional Implication |

|---|---|---|---|

| Dioxo-thione (Lactam) | Most Stable / Predominant | Adenosine (A) | Primary decoding function, high fidelity |

| Enol-thione (Lactim) | Less Stable / Rare | Guanosine (G) | Potential mechanism for decoding NNG codons |

Hydrogen Bonding Networks and Their Contribution to Stability

The stability and function of this compound within the tRNA anticodon loop are heavily influenced by a network of hydrogen bonds. These interactions occur at multiple levels, from the primary codon-anticodon pairing to intramolecular bonds that stabilize the local conformation.

As discussed, the hydrogen bonds formed between ho⁵S²U at the wobble position and the corresponding base in the mRNA codon are fundamental to decoding. The strong, two-hydrogen-bond Watson-Crick pair with adenosine provides thermodynamic stability for the correct codon-anticodon interaction. researchgate.net The weaker interaction with guanosine, due to the poor hydrogen-bond accepting character of the 2-sulfur atom, is equally important for preventing incorrect pairings. nih.gov

Beyond base pairing, the 5-hydroxymethyl group (-CH₂OH) can participate in additional hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and an acceptor. nih.govhmdb.ca This allows for the formation of intramolecular hydrogen bonds with adjacent parts of the tRNA molecule, such as:

The phosphate (B84403) backbone of the anticodon loop.

The 2'-hydroxyl group of the ribose sugar of the preceding nucleotide (position 33).

The O4 keto group of its own uracil (B121893) ring.

| Interaction Type | Potential H-Bond Donor | Potential H-Bond Acceptor | Contribution to Stability |

|---|---|---|---|

| Inter-molecular (Base Pairing) | ho⁵S²U (N3-H) | Adenosine (N1) | Codon recognition (NNA) |

| Inter-molecular (Base Pairing) | Adenosine (N6-H) | ho⁵S²U (O4) | Codon recognition (NNA) |

| Intra-molecular | 5-hydroxymethyl (-OH) | Phosphate oxygen | Anticodon loop conformation |

| Intra-molecular | 5-hydroxymethyl (-OH) | ho⁵S²U (O4) | Stabilization of base orientation |

Advanced Methodologies for Detection and Quantitative Analysis of 5 Hydroxymethyl 2 Thiouridine

Chromatographic Techniques for Nucleoside Separation

Chromatography is a foundational technique for isolating modified nucleosides from the mixture of canonical and other modified nucleosides that result from the enzymatic digestion of RNA. nih.gov The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of modified nucleosides due to its high resolution and quantitative capabilities. rsc.org Reversed-phase HPLC (RP-HPLC) is the most common modality, where a nonpolar stationary phase (typically C18) is used with a polar mobile phase. nih.gov

The separation of nucleosides is achieved by carefully controlling the composition of the mobile phase, which usually consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate the wide range of polarities present in a digested RNA sample. researchgate.net

Below is a table summarizing typical conditions used in HPLC for the separation of modified nucleosides, which are applicable for the analysis of 5-hmS²U.

Table 1: Representative HPLC Conditions for Modified Nucleoside Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% Formic Acid in water, Ammonium Acetate) |

| Mobile Phase B | Organic solvent (e.g., Acetonitrile, Methanol) |

| Elution Mode | Gradient elution |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV-Vis Detector (e.g., at 280 nm) |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that can be used for the qualitative analysis of modified nucleosides. sigmaaldrich.comnih.gov While less common for precise quantification compared to HPLC, it is valuable for monitoring reactions, assessing sample purity, and initial screening. researchgate.net The technique involves spotting the sample onto a plate coated with a thin layer of adsorbent material, such as silica gel, which acts as the stationary phase. sigmaaldrich.com

The plate is then placed in a sealed chamber containing a solvent system (the mobile phase). As the solvent ascends the plate via capillary action, it separates the components of the sample based on their differing affinities for the stationary and mobile phases. sigmaaldrich.com For visualization, radiolabeling of RNA followed by autoradiography can be employed, which allows for the detection and quantification of numerous base modifications. nih.gov Two-dimensional TLC, where the plate is developed sequentially in two different solvent systems at a 90-degree rotation, can significantly enhance the separation of complex mixtures of nucleotides. nih.gov

Mass Spectrometry-Based Approaches for Identification and Quantification

Mass spectrometry (MS) is the gold standard for the identification and quantification of RNA modifications due to its unparalleled sensitivity and specificity. nih.govnih.gov It measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weights and structural information. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful platform for the quantitative analysis of 5-hmS²U. researchgate.netnih.gov This technique combines the superior separation capabilities of HPLC with the sensitive and selective detection of a mass spectrometer. rsc.org After RNA is enzymatically hydrolyzed into individual nucleosides, the resulting mixture is separated by LC before being introduced into the mass spectrometer. nih.gov

Electrospray ionization (ESI) is typically used to generate ions from the separated nucleosides. For quantitative analysis, a triple quadrupole mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode. nih.gov This highly selective technique involves monitoring a specific fragmentation reaction for the target analyte, which significantly reduces background noise and enhances sensitivity. nih.govmdpi.com This approach allows for the detection and quantification of modified nucleosides at femtomolar levels. nih.gov

Table 2: Example of MRM Transitions for Modified Deoxynucleosides (Illustrative for Nucleoside Analysis)

| Nucleoside | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Deoxycytidine (dC) | 228.1 | 112.1 (Cytosine base) |

| 5-methyl-2'-deoxycytidine (5mdC) | 242.1 | 126.1 (5-methylcytosine base) |

| 5-hydroxymethyl-2'-deoxycytidine (5hmdC) | 258.1 | 142.1 (5-hydroxymethylcytosine base) |

Data derived from a study on DNA modifications, illustrating the principle of precursor-to-product ion transitions used in MRM analysis. nih.gov

Tandem Mass Spectrometry (MS/MS) for Site Localization

Tandem mass spectrometry (MS/MS) is indispensable for determining the precise location of a modification within an RNA sequence. proquest.com The general workflow involves enzymatic digestion of the target RNA to produce smaller oligonucleotides. These fragments are then analyzed by LC-MS/MS. proquest.com

In the MS/MS experiment, an oligonucleotide ion containing the modification is selected (the precursor ion) and subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. The masses of these product ions, which correspond to different parts of the original oligonucleotide, reveal the sequence of the fragment. The presence of a modification like 5-hmS²U is identified by a characteristic mass shift in the fragment ions that contain it, thereby pinpointing its exact position in the sequence. nih.gov

Challenges and Artifact Avoidance in MS Analysis

Despite its power, mass spectrometry-based analysis of modified nucleosides is not without its challenges. A primary concern is the potential for introducing artifacts during sample preparation and analysis, which can lead to misidentification or inaccurate quantification. nih.govnih.gov

One significant challenge is ensuring the complete enzymatic digestion of RNA into nucleosides. Incomplete hydrolysis can leave dinucleotides or other small fragments that might be misinterpreted as novel modifications. nih.gov Another issue is the chemical stability of the nucleosides themselves. Thiolated nucleosides, such as 5-hmS²U, can be susceptible to oxidation and desulfurization during sample handling, which would lead to the erroneous detection of their oxygen-containing uridine (B1682114) counterparts. researchgate.net

Furthermore, factors within the mass spectrometer itself, such as salt adducts (e.g., sodium or potassium ions attaching to the analyte) or the presence of natural isotopes (like ¹³C), can complicate spectral interpretation. nih.gov Ion suppression, where the presence of other components in the sample matrix interferes with the ionization of the target analyte, can also lead to inaccurate quantification. nih.gov

Table 3: Common Challenges in MS Analysis and Mitigation Strategies

| Challenge / Artifact | Description | Mitigation Strategy |

|---|---|---|

| Incomplete Hydrolysis | Enzymes fail to completely digest RNA, leaving modified dinucleotides. | Use optimized, multi-enzyme digestion protocols; validate completeness of digestion. nih.gov |

| Chemical Modification | Oxidation, desulfurization, or amination of nucleosides during sample prep. | Use fresh reagents, control pH, and consider antioxidants; use stable isotope-labeled standards to track conversions. nih.govresearchgate.net |

| Salt Adduct Formation | Analyte ions associate with Na⁺ or K⁺, complicating mass spectra. | Use high-purity solvents and reagents; optimize chromatographic separation to remove salts. nih.gov |

| Isotopic Overlap | The natural abundance of heavy isotopes (e.g., ¹³C, ³⁴S) can be mistaken for a +1 or +2 modification. | Use high-resolution mass spectrometers to resolve isotopic peaks; be aware of expected isotopic patterns. nih.gov |

| Ion Suppression | Co-eluting matrix components interfere with the ionization of the target analyte. | Improve chromatographic separation; use matrix-matched calibration standards or stable isotope-labeled internal standards. nih.gov |

Enzymatic Probing and Cleavage Assays

The detection of 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcmc⁵s²U), a closely related derivative of 5-Hydroxymethyl-2-thiouridine, has been significantly advanced by the use of a specific enzymatic assay involving γ-toxin. researchgate.netnih.govnih.govspringernature.comresearchgate.net This endonuclease, derived from the yeast Kluyveromyces lactis, exhibits high specificity by cleaving transfer RNAs (tRNAs) that contain the mcmc⁵s²U modification at the wobble position (position 34) of the anticodon loop. researchgate.netnih.govspringernature.comresearchgate.net The cleavage occurs precisely between position 34 and 35. researchgate.net This specific enzymatic activity provides a powerful tool for probing the status of this modification in various biological samples. researchgate.netnih.govnih.gov

The assay is versatile and can be coupled with standard molecular biology techniques for qualitative and quantitative analysis. researchgate.netnih.govnih.gov Following incubation of total RNA with purified γ-toxin, the cleavage products can be detected by:

Northern Blot Analysis: This technique allows for the visualization of cleaved tRNA fragments, providing a direct assessment of the presence of mcmc⁵s²U. researchgate.netnih.gov

Quantitative PCR (qPCR): By designing primers that span the cleavage site, the amount of full-length, uncleaved tRNA can be quantified. A decrease in the amount of amplifiable full-length tRNA after γ-toxin treatment indicates the presence of the mcmc⁵s²U modification. researchgate.netnih.gov

This assay has proven effective across a wide range of eukaryotic organisms, from protozoans to mammalian cells, demonstrating the evolutionary conservation of the mcmc⁵s²U modification. researchgate.netnih.govnih.gov Furthermore, the γ-toxin assay has been instrumental in functional studies, such as verifying the activity of uncharacterized enzymes like Trm9 and Trm112 homologs, which are involved in the biosynthesis of mcmc⁵s²U. researchgate.netnih.govnih.gov

The specificity of γ-toxin is a key advantage. Studies have shown that it does not cleave tRNAs with closely related modifications, such as 5-methoxycarbonylhydroxymethyluridine (mchm⁵U) or 5-methoxycarbonylmethyl-2′-O-methyluridine (mcm⁵Um), highlighting its stringent recognition of the mcmc⁵s²U nucleoside. researchgate.net

| tRNA Species | Organism | Modification Status | Cleavage Efficiency |

|---|---|---|---|

| tRNA-Glu-UUC | S. cerevisiae | mcmc⁵s²U | High |

| tRNA-Lys-UUU | S. cerevisiae | mcmc⁵s²U | Lower |

| tRNA-Gln-UUG | S. cerevisiae | mcmc⁵s²U | Lower |

| tRNA-Arg-UCU | Human | mcmc⁵s²U | Detected |

| tRNA-Gln-UUG | Human | mcmc⁵s²U | Detected |

| tRNA-Lys-UUU | Human | mcmc⁵s²U | Detected |

Chemical Labeling Strategies for Enhanced Detection

While direct detection of this compound can be challenging, chemical labeling strategies offer a powerful means to enhance its detection and enable its enrichment for downstream analysis. These strategies typically involve the selective modification of one of the unique functional groups on the nucleoside: the thiol group at the 2-position or the hydroxymethyl group at the 5-position.

Targeting the Thiol Group: The thiol group of 2-thiouridines is a reactive handle that can be targeted by various thiol-specific reagents. However, selectivity is crucial, especially to distinguish it from other sulfur-containing nucleosides like 4-thiouridine (s⁴U). While some reagents like iodoacetamide derivatives can react with both s²U and s⁴U, others have been developed for more selective labeling. nih.gov For instance, 2-aminoethyl-methanethiosulfonate (MTSEA) has been shown to react specifically with s⁴U and not with 5-methyl-2-thiouridine (B1588163), a close analog of this compound. nih.gov This suggests that careful selection of the labeling reagent is necessary to specifically target the 2-thiouridine (B16713) moiety.

Targeting the Hydroxymethyl Group: The hydroxymethyl group offers another avenue for selective labeling. Strategies developed for other hydroxymethylated nucleosides, such as 5-hydroxymethylcytosine (5-hmC) and 5-hydroxymethyluracil (5hmU), can be adapted. nih.govrsc.orgnih.govnih.gov A prominent method involves enzymatic glucosylation, where an enzyme like T4 bacteriophage β-glucosyltransferase can transfer an engineered glucose moiety containing a reactive group (e.g., an azide) onto the hydroxymethyl group. nih.gov This azide group can then be subjected to click chemistry to attach a biotin tag for affinity enrichment or a fluorophore for imaging. nih.govnih.gov This bioorthogonal approach allows for the specific pull-down of DNA or RNA fragments containing the modification for subsequent analysis like sequencing. nih.govrsc.orgnih.gov

| Functional Group | Labeling Principle | Example Reagents/Enzymes | Detection Method |

|---|---|---|---|

| 2-Thiol Group | Thiol-specific chemical reaction | Iodoacetamide derivatives, Maleimides | Mass Spectrometry, Sequencing |

| 5-Hydroxymethyl Group | Enzymatic glucosylation followed by click chemistry | β-glucosyltransferase, UDP-6-N₃-Glu, Biotin-alkyne | Affinity pull-down, Sequencing, Imaging |

Spectroscopic Methods for Structural Characterization (e.g., NMR Spectroscopy for conformational analysis)

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the detailed structural and conformational analysis of modified nucleosides like this compound within an RNA context. The introduction of the 2-thio group and the 5-hydroxymethyl group significantly influences the local structure, which can be elucidated through various NMR experiments.

Studies on the closely related 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U) and other 2-thiouridine (s²U) containing oligonucleotides have revealed key structural features. The presence of the sulfur atom at the 2-position predominantly stabilizes the C3′-endo sugar pucker conformation of the ribose ring. acs.orgoup.comnih.govnih.gov This is a significant conformational constraint compared to the more flexible C2′-endo/C3′-endo equilibrium found in canonical uridine. The C3′-endo conformation is characteristic of A-form RNA helices and contributes to a more rigid and pre-organized anticodon loop structure in tRNA, which is crucial for accurate codon recognition. acs.orgnih.gov

NMR techniques used for this conformational analysis include:

1D ¹H NMR: To observe the chemical shifts of protons, including the imino protons involved in base pairing, which provides information on duplex stability. nih.gov

2D COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): To determine scalar coupling constants (J-couplings) between protons, particularly within the ribose sugar ring. These coupling constants are used to calculate the sugar pucker conformation. nih.gov

The 5-hydroxymethyl group's conformation and its potential interactions with neighboring nucleotides can also be investigated using NOESY experiments. The stabilization of the C3'-endo conformation by the 2-thio group in this compound is expected to enhance the stability of RNA duplexes it is part of, a phenomenon that can be quantified by UV thermal melting studies and corroborated by NMR data. nih.gov

| NMR Experiment | Parameter Measured | Structural Information Gained |

|---|---|---|

| COSY/TOCSY | Vicinal proton coupling constants (J-couplings) | Ribose sugar pucker conformation (C3'-endo vs. C2'-endo) |

| NOESY | Nuclear Overhauser Effects (NOEs) | Inter-proton distances, base stacking, glycosidic torsion angle |

| ¹H-¹³C HSQC | ¹H-¹³C correlations | Resonance assignment, probing local electronic environment |

Emerging High-Throughput Technologies for RNA Modification Mapping

The field of epitranscriptomics is rapidly advancing with the development of high-throughput technologies capable of mapping RNA modifications across the entire transcriptome. These methods are moving beyond bulk analysis to provide single-nucleotide and single-molecule resolution.

Direct RNA sequencing using nanopore technology presents a promising frontier for the detection of this compound without the need for amplification or chemical labeling. researchgate.netyoutube.comnanoporetech.comnih.govyoutube.com This technology sequences native RNA molecules by threading them through a protein nanopore embedded in a membrane. As the RNA molecule passes through the pore, it disrupts an ionic current, and the specific pattern of this disruption is used to identify the sequence of bases. nih.govbiorxiv.org

Crucially, modified bases like this compound are expected to produce a distinct electrical signal compared to their canonical counterparts. researchgate.netnih.govnanoporetech.com This difference in the current signal, often referred to as a "squiggle," can manifest as:

Changes in the ionic current intensity: The bulk and chemical properties of the modified base can alter the flow of ions through the pore. nih.gov

Variations in the dwell time: The time it takes for a particular base to transit through the pore can be affected by its interaction with the nanopore and the motor protein that guides the RNA. youtube.com

Increased base-calling "errors": Since the base-calling algorithms are typically trained on the four standard RNA bases, a modified base can be misidentified, and a systematic increase in specific types of errors at a particular site can indicate the presence of a modification. nih.gov

While the specific nanopore signal for this compound has not yet been extensively characterized, studies on other modified uridines and thiouridines have demonstrated the feasibility of this approach. youtube.comnih.gov For example, N⁶-methyladenosine (m⁶A), pseudouridine (B1679824) (Ψ), and 2'-O-methylated nucleosides have been successfully detected in native RNA. youtube.comnanoporetech.comnanoporetech.com Recent updates to nanopore sequencing chemistries and base-calling algorithms are continually improving the accuracy of modification detection. nih.govbiorxiv.org The ability to sequence long, full-length RNA molecules also allows for the analysis of the co-occurrence of different modifications on the same transcript, providing a more complete picture of the epitranscriptome. researchgate.net

| Signature | Description | Cause |

|---|---|---|

| Altered Current Signal | Deviation in the ionic current level from the canonical base. | Different size, shape, and charge distribution of the modified base within the nanopore. |

| Dwell Time Variation | Change in the translocation speed of the RNA molecule. | Altered interaction of the modified base with the motor protein or the pore itself. |

| Systematic Base-calling Errors | Consistent misidentification of the modified base by the sequencing software. | The electrical signal of the modified base does not match the models for the four standard bases. |

Applications of 5 Hydroxymethyl 2 Thiouridine in Biochemical and Molecular Research

Design and Synthesis of Modified Oligoribonucleotides for Research

The ability to incorporate 5-Hydroxymethyl-2-thiouridine at specific sites within an RNA sequence is fundamental to its application in research. This is primarily achieved through chemical synthesis methods that allow for the precise placement of the modified nucleoside.

Site-Specific Incorporation using Phosphoramidite Chemistry

The primary method for the site-specific incorporation of modified nucleosides like this compound into RNA is solid-phase phosphoramidite chemistry. nih.govresearchgate.net This technique involves the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing RNA chain attached to a solid support. To incorporate this compound, a corresponding phosphoramidite derivative must first be synthesized. ashansenlab.comresearchgate.netnih.govmdpi.com The synthesis of the this compound phosphoramidite requires protecting groups for the 5'-hydroxyl, 2'-hydroxyl, and the 5-hydroxymethyl functional groups to prevent unwanted side reactions during oligonucleotide synthesis. researchgate.netnih.gov Once the protected phosphoramidite is prepared, it can be used in an automated RNA synthesizer to introduce this compound at any desired position in an oligoribonucleotide sequence. researchgate.net

Preparation of Modified tRNA Fragments (e.g., Anticodon Stem-Loop Hairpins)

A significant application of site-specifically modified oligoribonucleotides is in the construction of synthetic tRNA fragments, particularly the anticodon stem-loop (ASL). nih.govnih.govrsc.orgresearchgate.net The ASL is a critical domain of tRNA responsible for recognizing and binding to the complementary codon on messenger RNA (mRNA) within the ribosome. By synthesizing ASLs containing this compound at the wobble position (position 34) of the anticodon, researchers can investigate the specific role of this modification in the decoding process. nih.gov These synthetic ASLs serve as model systems to study codon-anticodon interactions and the influence of modified nucleosides on the structure and stability of the anticodon loop. nih.govrsc.org

Elucidation of Codon-Anticodon Interactions and Ribosome Dynamics

The modification of the wobble uridine (B1682114) in the anticodon of tRNA plays a crucial role in defining the decoding properties of the tRNA. The 5-substituent and the 2-thio group of 5-substituted-2-thiouridines are known to influence the conformational preferences of the nucleoside, which in turn affects codon recognition. nih.govnih.gov Specifically, the 2-thio modification is thought to restrict the "wobble" pairing, while the 5-position modification can enhance the stability of the codon-anticodon interaction. mdpi.comnih.gov

Structural and Biophysical Investigations of Modified RNA

The incorporation of this compound into RNA oligonucleotides allows for detailed structural and biophysical studies to understand its impact on RNA conformation and stability. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can be employed to determine the three-dimensional structure of RNA duplexes or more complex RNA folds containing this modification. researchgate.net Such studies can reveal how the 5-hydroxymethyl group and the 2-thio modification influence local RNA structure, including sugar pucker, base stacking, and helical parameters.

Development of Molecular Probes for RNA Function Studies

Site-specifically incorporated this compound can serve as a valuable molecular probe to investigate RNA-protein interactions and other cellular processes involving RNA. The unique chemical handles of this modified nucleoside, the hydroxyl group and the thiol group, can be utilized for specific chemical reactions. For example, the hydroxyl group could be a site for enzymatic modification or attachment of reporter molecules, while the thiol group offers a distinct reactivity compared to the canonical oxygens in RNA. nih.gov

Furthermore, RNA oligonucleotides containing this compound can be used as baits in pull-down experiments to identify proteins that specifically recognize and bind to this modification. researchgate.netnih.gov Such experiments are instrumental in discovering and characterizing the cellular machinery responsible for the synthesis, recognition, and removal of RNA modifications. The development of fluorescently labeled RNA probes containing this compound also opens up possibilities for real-time imaging of RNA localization and dynamics within living cells. nih.gov

Investigating the Evolution of Genetic Code and Translational Machinery

The evolution of a precise and efficient system for translating genetic information into proteins was a pivotal event in the origin of life. Central to this system are transfer RNA (tRNA) molecules, which act as adaptors between messenger RNA (mRNA) codons and amino acids. The fidelity of this process relies heavily on post-transcriptional modifications of tRNA, particularly at the anticodon's first, or "wobble," position (position 34). Among the most critical of these are modifications involving this compound and its derivatives, which are believed to have played a significant role in refining the genetic code and enhancing the efficiency of the translational machinery.

The presence of a sulfur atom at the C2 position of uridine (a 2-thiouridine (B16713) modification) is an evolutionarily ancient feature found in all domains of life. mdpi.com This conservation underscores its fundamental importance. Ancestral reconstruction studies suggest that the enzymatic pathways responsible for tRNA thiolation were likely present in the last universal common ancestor and have been selectively maintained or lost in different lineages over billions of years. oup.com This indicates that the advantages conferred by 2-thiouridine modifications were crucial even for primitive translational systems.

The primary function of 2-thiouridine and its 5-substituted derivatives at the wobble position is to constrain codon recognition. mdpi.com According to the wobble hypothesis, the first base of the anticodon can form non-canonical pairs with the third base of the codon. While this flexibility allows a single tRNA to recognize multiple codons, it can also lead to errors. The 2-thio modification restricts this flexibility by promoting a rigid C3'-endo sugar pucker conformation in the anticodon loop. mdpi.com This structural pre-organization favors standard Watson-Crick base pairing with adenosine (B11128) (A) in the third position of NNA codons and sterically disfavors "wobble" pairing with guanosine (B1672433) (G) in NNG codons. mdpi.comnih.gov This enhanced discrimination capability would have been a powerful selective advantage during the evolution of the genetic code, contributing to an "error minimization" strategy by reducing off-target codon recognition and improving the accuracy of protein synthesis. nih.gov

The addition of a hydroxymethyl group at the C5 position, creating this compound, and its subsequent elaboration into more complex derivatives, further refines this function. These modifications are found on tRNAs specific for certain amino acids, such as lysine (B10760008), glutamine, and glutamic acid, ensuring their codons are read accurately. mdpi.com The nature of the C5 substituent can vary between bacteria, archaea, and eukaryotes, reflecting evolutionary adaptation and diversification of the translational machinery.

Table 1: Representative 5-Substituted 2-Thiouridine Derivatives and Their Role in Translation

| Derivative Name | Full Chemical Name | Typical Organism(s) | Associated tRNAs | Primary Function in Codon Recognition |

| mcm⁵s²U | 5-Methoxycarbonylmethyl-2-thiouridine (B1256268) | Eukaryotes, Yeast | tRNA-Lys(UUU), tRNA-Glu(UUC), tRNA-Gln(UUG) | Restricts wobble pairing with G; enhances decoding of NNA codons. mdpi.com |

| cmnm⁵s²U | 5-Carboxymethylaminomethyl-2-thiouridine (B1228955) | Bacteria, Mitochondria | tRNA-Lys(UUU), tRNA-Glu(UUC) | Ensures accurate recognition of purine-ending codons (NNA/NNG). nih.gov |

| τm⁵s²U | 5-Taurinomethyl-2-thiouridine | Mammalian Mitochondria | tRNA-Lys(UUU), tRNA-Glu(UUC), tRNA-Gln(UUG) | Critical for decoding NNA/NNG codons; mutations impairing its synthesis are linked to mitochondrial diseases. |

| mnm⁵s²U | 5-Methylaminomethyl-2-thiouridine (B1677369) | Bacteria | tRNA-Lys(UUU), tRNA-Arg(UCU) | Reduces frameshifting errors and enhances translational efficiency. nih.gov |

Future Research Directions and Open Questions in 5 Hydroxymethyl 2 Thiouridine Biology

Identification of Novel Modifying Enzymes and Uncharacterized Pathways

The biosynthesis of 2-thiouridine (B16713) derivatives involves complex, multi-step enzymatic pathways. nih.gov In bacteria, the MnmA pathway is responsible for the 2-thiolation of specific tRNAs, while eukaryotes utilize a distinct Ncs6/Urm1 pathway in the cytosol. frontiersin.orgnih.gov These pathways involve sulfur relay systems that mobilize sulfur from cysteine and transfer it to the uridine (B1682114) base. asm.org The subsequent modifications at the C5 position are catalyzed by a different set of enzymes.

A significant gap in our knowledge is the enzymatic machinery responsible for the hydroxymethylation of the 2-thiouridine base to form 5-Hydroxymethyl-2-thiouridine. It is currently unknown whether this modification is a stable, functional endpoint or a transient intermediate. Future research should focus on:

Homology-Based Searches and Comparative Genomics: Identifying candidate hydroxylases or methyltransferases by searching for homologs of known RNA/DNA modification enzymes, such as the TET (Ten-Eleven Translocation) family of dioxygenases which are known to hydroxylate methyl groups on DNA. nih.gov Comparative genomics could pinpoint enzymes that co-evolve with the presence of this compound. nih.gov

Biochemical Approaches: Using cell extracts and purified tRNA substrates to perform in vitro modification assays. This could lead to the isolation and characterization of the enzyme(s) that catalyze the formation of this compound.

Reverse Genetic Screening: Systematically knocking out or knocking down candidate enzymes in model organisms and analyzing the resulting tRNA modification profiles using mass spectrometry to identify the gene responsible for the modification.

The discovery of these enzymes would be a critical first step in elucidating the complete biosynthetic pathway and understanding its regulation.

Dynamic Regulation of Modification Levels in Response to Environmental Cues

RNA modifications are not static; their levels can change dynamically in response to various environmental and cellular signals, including nutrient availability and stress. nih.govresearchgate.net For instance, levels of mcm⁵s²U and other modifications are known to change in response to oxidative stress, temperature shifts, and exposure to toxins. nih.govmdpi.commdpi.com This dynamic regulation suggests that the tRNA epitranscriptome plays a crucial role in cellular adaptation and stress response. nih.gov

The potential for this compound levels to be dynamically regulated is a compelling area for future research. Key questions include:

Do the levels of this compound change under specific stress conditions such as oxidative stress, hypoxia, or nutrient deprivation?

Is the modification part of a broader stress response program that modulates translation to favor the synthesis of specific proteins required for survival?

Are there "eraser" enzymes that can remove the hydroxymethyl group, allowing for a reversible modification cycle that can fine-tune tRNA function?

Investigating these questions will require the development of sensitive detection methods to quantify changes in this compound levels in cells grown under different conditions. Studies have shown that oxidative stress can lead to the desulfurization of 2-thiouridine derivatives, underscoring the sensitivity of these modifications to the cellular redox state. preprints.orgmdpi.com Understanding how this compound fits into this dynamic landscape could reveal novel mechanisms of gene expression regulation.

Interplay with Other RNA Modifications and Regulatory Networks